molecular formula C11H16N2O B3147662 3-(2-Dimethylaminoethylamino)benzaldehyde CAS No. 628325-57-5

3-(2-Dimethylaminoethylamino)benzaldehyde

Cat. No. B3147662
M. Wt: 192.26 g/mol
InChI Key: RLJDLEDMCWOORP-UHFFFAOYSA-N
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Description

3-(2-Dimethylaminoethylamino)benzaldehyde , also known as DMAB , is a chemical compound with the following properties:



  • CAS Number : Notably, the CAS number for DMAB is not explicitly mentioned in the available sources.

  • Molecular Formula : Its molecular formula is C₁₁H₁₆N₂O .

  • Molecular Weight : The calculated molecular weight of DMAB is approximately 192.258 g/mol .



Molecular Structure Analysis

The molecular structure of DMAB consists of the following components:



  • Benzaldehyde Core : The benzaldehyde moiety serves as the aromatic backbone.

  • Dimethylaminoethylamine Group : Attached to the benzaldehyde, this group contributes to the compound’s overall structure.



Chemical Reactions Analysis

DMAB’s chemical reactivity likely involves reactions typical of aldehydes and amines. These may include:



  • Aldol Condensation : DMAB could participate in aldol reactions, forming β-hydroxyaldehydes.

  • Reductive Amination : The dimethylaminoethylamine group could undergo reductive amination, leading to secondary amines.

  • Oxidation : Oxidation of the aldehyde group may yield corresponding carboxylic acids.



Physical And Chemical Properties Analysis


  • Appearance : DMAB likely appears as a colorless to pale yellow liquid or solid.

  • Solubility : It may be soluble in common organic solvents.

  • Melting Point and Boiling Point : These properties would need experimental determination.

  • Stability : DMAB’s stability under various conditions warrants investigation.


Safety And Hazards


  • Toxicity : As with most aromatic aldehydes, DMAB may exhibit toxicity. Proper handling and protective measures are essential.

  • Flammability : Aldehydes can be flammable; precautions should be taken during storage and handling.

  • Irritation : DMAB may cause skin and eye irritation.

  • Environmental Impact : Its impact on the environment and biodegradability should be assessed.


Future Directions

Research avenues related to DMAB include:



  • Biological Activity : Investigate potential applications in pharmaceuticals or other fields.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structural Modifications : Explore derivatives with altered properties.


properties

IUPAC Name

3-[2-(dimethylamino)ethylamino]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)7-6-12-11-5-3-4-10(8-11)9-14/h3-5,8-9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDLEDMCWOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylaminoethylamino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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